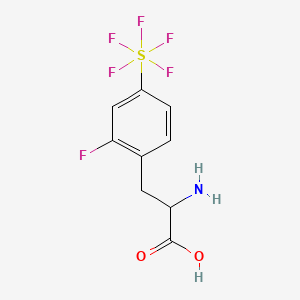

2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine

説明

Molecular Structure Analysis

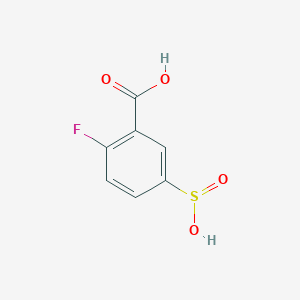

The molecular structure of a related compound, “2-Fluoro-4-(pentafluorosulfur)benzoic acid”, has been reported . The molecular formula is C7H4F6O2S, and the InChI code is 1S/C7H4F6O2S/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H,14,15) .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-Fluoro-4-(pentafluorosulfur)phenylacetic acid”, have been reported . It has a molecular weight of 280.19 and is a liquid at ambient temperature .

科学的研究の応用

Chromatographic Separation

Research on the separation of various forms of DL-phenylalanine, including o-, m-, and p-fluoro-DL-phenylalanine, has been conducted using ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC). This study demonstrated the effectiveness of this method for chiral separation of these compounds, utilizing a copper(II) complex of L-4-hydroxyproline as the chiral selector (Chen, Lin, Uchiyama, & Hobo, 1998).

Genetic Studies and Flavor Enhancement

2-Fluoro-DL-phenylalanine derivatives have been used in genetic studies involving Saccharomyces cerevisiae. Mutants resistant to p-fluoro-DL-phenylalanine were found to overproduce β-phenethyl-alcohol, a compound contributing to a rose-like flavor, offering potential applications in food and beverage industries (Fukuda, Watanabe, Asano, Ouchi, & Takasawa, 1991).

Enhancing Molecular Probes

Incorporation of amino acids like phenylalanine or 4-fluoro phenylalanine can significantly lower the background fluorescence intensities in molecular probes. This improvement is attributed to the aggregation-caused quenching combined with the presence of a quencher, optimizing the performance of these probes in cell apoptosis detection (Ren et al., 2015).

Biochemical Synthesis

The synthesis of various fluorinated amino acids, including 2-fluoro-4-(pentafluorosulfur)-DL-phenylalanine, has been explored for creating novel protein variants with special features like solvent resistance and enhanced activity. These studies involve substituting canonical amino acids with their fluorinated counterparts to produce proteins with potentially useful industrial applications (Merkel, Schauer, Antranikian, & Budisa, 2010).

Fluorinated Amino Acids in Protein Stability

Research into highly fluorinated amino acids, like pentafluorophenylalanine, has shown their utility in stabilizing helical proteins. This stabilization is beneficial for various protein-based biotechnologies, indicating the potential of these fluorinated amino acids to enhance protein stability in different environments (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).

Radiopharmaceutical Applications

Fluorinated phenylalanines, including this compound, have been studied for their applications in radiopharmaceuticals. Their use in positron emission tomography (PET) imaging, particularly in the detection of cerebral infarctions and tumors, has been a subject of interest, showcasing their potential in medical diagnostics (Wagner, Ermert, & Coenen, 2009).

Safety and Hazards

特性

IUPAC Name |

2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSFGUGVVDWOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F6NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

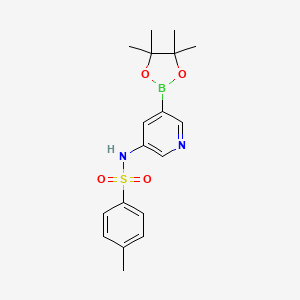

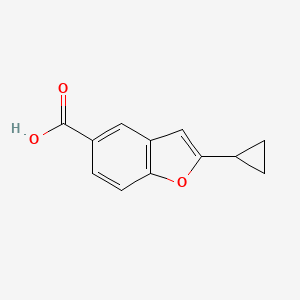

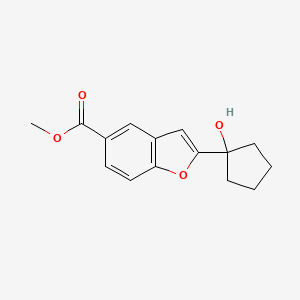

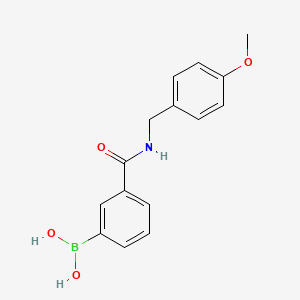

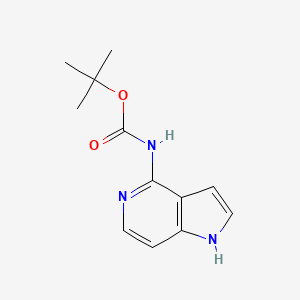

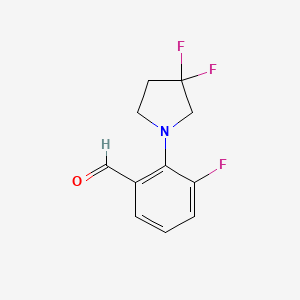

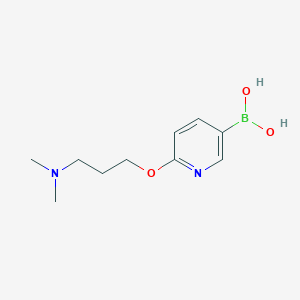

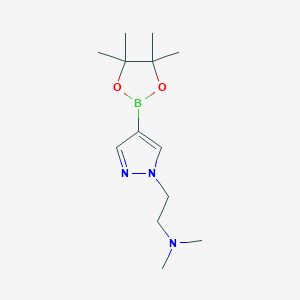

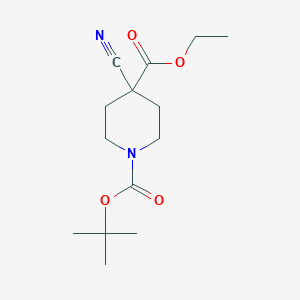

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)